Configuration of α-hydroxyimino-ketones
Journal of the Chemical Society C: Organic Pub Date: DOI: 10.1039/J39700001049
Abstract
Four syn- and anti-isomeric pairs of acyclic α-hydroxyimino-ketones are studied. Some methods for determining their respective configurations are discussed and an additional procedure is described based on their reaction with toluene-p-sulphonyl chloride in pyridine. anti-Isomers are shown to undergo a second-order Beckmann cleavage, yielding acylium ions, which react with starting material to give oxime esters, whilst syn-isomers form stable toluene-p-sulphonates.
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Journal Name:Journal of the Chemical Society C: Organic
Research Products
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CAS no.: 1024-99-3